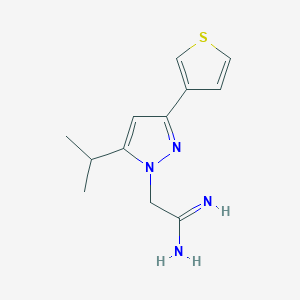
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an acetimidamide group
Méthodes De Préparation
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur, while the pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Analyse Des Réactions Chimiques
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Applications De Recherche Scientifique
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can be compared to other thiophene and pyrazole derivatives:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene, showing stimulant effects.
Thiophene derivatives: These compounds have diverse applications, including antimicrobial, antihypertensive, and antitumor activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H16N4S |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H16N4S/c1-8(2)11-5-10(9-3-4-17-7-9)15-16(11)6-12(13)14/h3-5,7-8H,6H2,1-2H3,(H3,13,14) |
Clé InChI |
QQJUUPKRSADKDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1CC(=N)N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


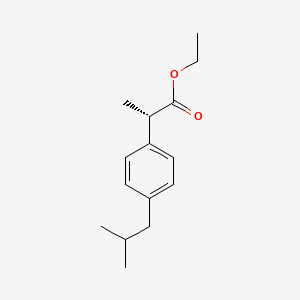
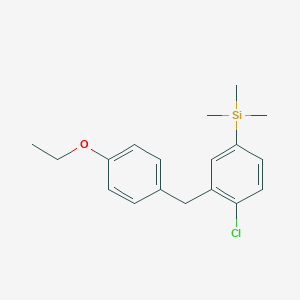

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
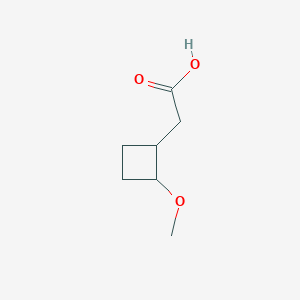
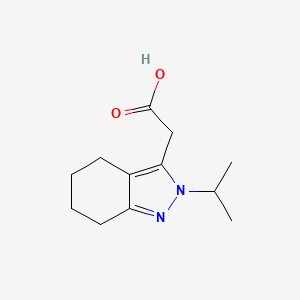
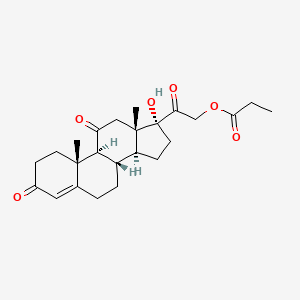

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
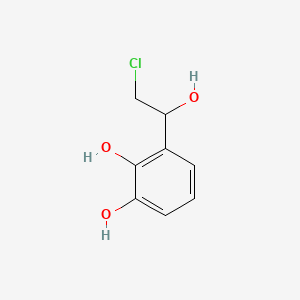
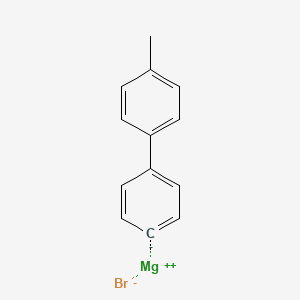
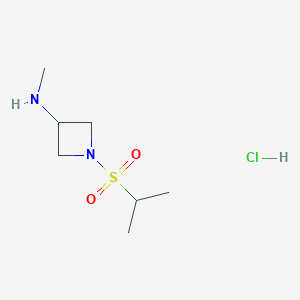

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)
